molecular formula C11H24NO2PS B14761572 2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione CAS No. 884-92-4

2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione

Katalognummer: B14761572
CAS-Nummer: 884-92-4
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: ZSNNODRPHFZZOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is an organophosphorus compound with a unique structure that includes a hexylamino group and a dioxaphosphinane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of hexylamine with a suitable phosphorus-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction temperature is often maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. In batch processes, the reactants are mixed in a reactor and allowed to react for a specified period, followed by purification steps such as distillation or crystallization. Continuous flow processes, on the other hand, involve the continuous addition of reactants and removal of products, which can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The hexylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, typically in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorus metabolism.

    Industry: It is used in the development of advanced materials, such as flame retardants and plasticizers.

Wirkmechanismus

The mechanism of action of 2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it may also interact with cellular membranes and proteins, affecting various signaling pathways and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-oxide
  • 2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-sulfide

Uniqueness

2-(Hexylamino)-5,5-dimethyl-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

884-92-4

Molekularformel

C11H24NO2PS

Molekulargewicht

265.35 g/mol

IUPAC-Name

N-hexyl-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-amine

InChI

InChI=1S/C11H24NO2PS/c1-4-5-6-7-8-12-15(16)13-9-11(2,3)10-14-15/h4-10H2,1-3H3,(H,12,16)

InChI-Schlüssel

ZSNNODRPHFZZOO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCNP1(=S)OCC(CO1)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.